molecular formula C25H24N4O5S B2554914 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-06-3

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Número de catálogo: B2554914
Número CAS: 533870-06-3
Peso molecular: 492.55
Clave InChI: KEZHDTGAGWLALG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a 1,3,4-oxadiazole derivative featuring a benzamide core substituted with a benzyl(ethyl)sulfamoyl group at the 4-position and a 3-methoxyphenyl moiety on the 1,3,4-oxadiazole ring. Its molecular formula is C24H23N4O5S (exact mass: 479.14 g/mol) . The 1,3,4-oxadiazole scaffold is widely studied for its bioisosteric properties, mimicking amide bonds while enhancing metabolic stability and bioavailability.

Propiedades

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S/c1-3-29(17-18-8-5-4-6-9-18)35(31,32)22-14-12-19(13-15-22)23(30)26-25-28-27-24(34-25)20-10-7-11-21(16-20)33-2/h4-16H,3,17H2,1-2H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZHDTGAGWLALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the oxadiazole ring: This step involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the benzyl(ethyl)sulfamoyl group: This is achieved through sulfonation reactions, where benzyl(ethyl)sulfonyl chloride reacts with amines or other nucleophiles.

    Coupling reactions: The final step involves coupling the oxadiazole intermediate with the benzyl(ethyl)sulfamoyl intermediate using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling agents: Carbodiimides, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. For example, it may bind to active sites of enzymes, blocking their activity and thereby affecting cellular functions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their structural/functional differences:

Compound Name Substituents on 1,3,4-Oxadiazole Sulfamoyl Group Molecular Weight (g/mol) Key Biological Activity Reference ID
Target Compound : 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3-Methoxyphenyl Benzyl(ethyl)sulfamoyl 479.14 Not explicitly reported
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide 4-Methoxyphenylmethyl Benzyl(methyl)sulfamoyl ~495.5 Antifungal (C. albicans)
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Furan-2-yl Cyclohexyl(ethyl)sulfamoyl ~506.6 Antifungal (C. albicans)
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide 4-Fluorophenyl Benzyl(ethyl)sulfamoyl 480.5 Not explicitly reported
4-[Dipropylsulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3-Methoxyphenyl Dipropylsulfamoyl ~493.6 Not explicitly reported
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3,4,5-Triethoxyphenyl Benzyl(ethyl)sulfamoyl 594.68 Not explicitly reported

Key Observations

a) Substituent Position and Electronic Effects
  • 3-Methoxyphenyl vs. 4-Methoxyphenylmethyl (LMM5): The target compound’s 3-methoxy group may alter steric and electronic interactions compared to LMM5’s 4-methoxyphenylmethyl group.
  • Fluorine Substitution (4-Fluorophenyl analog) : The 4-fluorophenyl analog () introduces electron-withdrawing effects, which could reduce metabolic stability compared to the electron-donating 3-methoxy group .
b) Sulfamoyl Group Modifications
  • Benzyl(ethyl)sulfamoyl vs. The benzyl group in the target compound may favor π-π stacking in enzyme active sites .
  • Dipropylsulfamoyl () : Aliphatic substituents (dipropyl) reduce aromatic interactions, likely diminishing binding affinity compared to benzyl-containing analogs .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The benzyl(ethyl)sulfamoyl group (LogP ~3.7, ) suggests moderate lipophilicity, balancing solubility and membrane penetration.
  • Hydrogen Bonding : The 1,3,4-oxadiazole ring and sulfamoyl group provide hydrogen bond acceptors (8 acceptors in the target compound), critical for enzyme interactions .
  • Molecular Weight : The target compound (479.14 g/mol) falls within the acceptable range for oral bioavailability, unlike the 594.68 g/mol triethoxyphenyl analog .

Actividad Biológica

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include:

  • Formation of the Oxadiazole Ring : Cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
  • Introduction of the Benzyl(ethyl)sulfamoyl Group : Achieved through sulfonation reactions where benzyl(ethyl)sulfonyl chloride reacts with amines.
  • Coupling Reactions : The final step involves coupling the oxadiazole intermediate with the benzyl(ethyl)sulfamoyl intermediate using coupling agents like carbodiimides.

The biological activity of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological processes, leading to various therapeutic effects. For instance, it can bind to active sites of enzymes, blocking their activity and thereby affecting cellular functions.

Antimicrobial Properties

Research indicates that compounds similar to 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant antimicrobial properties. For example, benzamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Activity

The compound has been explored for its anticancer potential. Studies have indicated that related benzamide derivatives can inhibit cell proliferation in cancer cell lines. For instance, a series of novel benzamide derivatives were evaluated for their ability to inhibit RET kinase activity, which is crucial in various cancers .

Case Studies

  • Antitumor Effects : In clinical settings, compounds structurally related to 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have demonstrated promising antitumor effects in patients with various cancers. A cohort study showed that patients receiving benzamide-positive treatments exhibited prolonged survival rates .
  • Inhibition of Dihydrofolate Reductase (DHFR) : Another study highlighted the dual action of benzamide riboside in inhibiting DHFR and impacting cellular NADP levels, suggesting a novel approach to cancer therapy by targeting metabolic pathways .

Comparative Analysis

CompoundStructureBiological Activity
4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamideStructureAntimicrobial and anticancer activities
4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamideThiadiazole ring instead of oxadiazoleSimilar antimicrobial properties
4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-triazol-2-yl]benzamideTriazole ringPotentially different biological interactions

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.